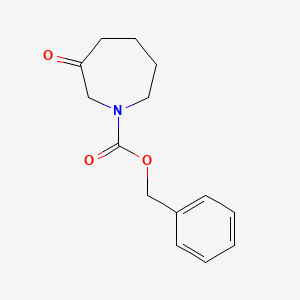

Benzyl 3-oxoazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFQWHEMOEYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441482 | |

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025828-21-0 | |

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents. Among these, saturated nitrogen-containing heterocycles are of paramount importance due to their prevalence in a vast array of biologically active compounds. This guide focuses on a specific, yet significant, member of this class: Benzyl 3-oxoazepane-1-carboxylate. While not as extensively documented as some of its smaller ring counterparts, this seven-membered azepane derivative holds considerable potential for the development of innovative pharmaceuticals. This document aims to provide a comprehensive overview of its chemical identity, potential synthetic routes, and prospective applications in drug discovery, serving as a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

Benzyl 3-oxoazepane-1-carboxylate is a heterocyclic organic compound featuring an azepane ring system. The nitrogen atom of the azepane is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry. The presence of a ketone functional group at the 3-position of the azepane ring introduces a key site for further chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | Benzyl 3-oxoazepane-1-carboxylate |

| CAS Number | 1025828-21-0[1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

Synonyms and Alternative Names

In scientific literature and chemical supplier catalogs, Benzyl 3-oxoazepane-1-carboxylate may be referred to by several alternative names. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.

-

N-Cbz-3-oxoazepane

-

1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, phenylmethyl ester[3][4]

-

N-Cbz-3-azepanone

It is noteworthy that while the benzyloxycarbonyl group is often abbreviated as "Cbz" or "Z", these abbreviations are more common in the context of amino acid chemistry. In broader chemical literature, the full name is often used for clarity. To date, no specific trade names for this compound have been identified in the public domain.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-protected cyclic ketones is the Dieckmann condensation of an appropriate amino diester. For Benzyl 3-oxoazepane-1-carboxylate, a potential precursor would be a suitably protected amino acid derivative with a pendant ester chain that can undergo intramolecular cyclization.

A thesis detailing the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate utilized a method involving the treatment of caprolactam with n-butyllithium followed by the addition of benzyl chloroformate.[5] A similar approach starting from a modified caprolactam could potentially yield the 3-oxo derivative.

Another general approach involves the ring-closing metathesis of an appropriate diene, followed by functional group manipulation. However, for a molecule of this scale, intramolecular condensation reactions are often more efficient.

Hypothetical Experimental Protocol (Based on related syntheses):

Objective: To synthesize Benzyl 3-oxoazepane-1-carboxylate.

Materials:

-

Precursor amino diester (e.g., a derivative of 2-aminopimelic acid)

-

Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Benzyl chloroformate

-

Aqueous acid (e.g., hydrochloric acid)

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Protection of the Amino Group: The starting amino diester is first protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amino diester with benzyl chloroformate in the presence of a mild base.

-

Intramolecular Cyclization (Dieckmann Condensation): The Cbz-protected diester is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added portion-wise at a suitable temperature (often cooled to 0°C or below) to promote the intramolecular condensation. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Decarboxylation: Upon completion, the reaction is quenched by the addition of an aqueous acid. This protonates the enolate formed during the condensation and facilitates the decarboxylation of the resulting β-keto ester upon heating.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Benzyl 3-oxoazepane-1-carboxylate.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base necessitates anhydrous conditions to prevent quenching of the base and unwanted side reactions.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the reagents and intermediates by atmospheric oxygen and moisture.

-

Choice of Base: The choice of a strong, non-nucleophilic base is critical to favor the intramolecular condensation over intermolecular reactions or reactions with the ester groups.

-

Acidic Work-up: The acidic work-up is essential for both neutralizing the base and for promoting the decarboxylation step.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

-

Benzylic Protons: A singlet or a pair of doublets around 5.1-5.3 ppm for the -CH₂- protons of the benzyl group.

-

Azepane Ring Protons: A series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the methylene protons of the azepane ring. The protons adjacent to the nitrogen and the ketone will be the most downfield.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Carbonyl Carbon (Ketone): A signal in the range of 200-210 ppm.

-

Carbonyl Carbon (Carbamate): A signal around 155-160 ppm.

-

Aromatic Carbons: Signals in the range of 127-137 ppm.

-

Benzylic Carbon: A signal around 67-70 ppm.

-

Azepane Ring Carbons: Signals in the aliphatic region (20-60 ppm).

Expected IR (Infrared) Spectroscopy Data:

-

C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Applications in Drug Discovery and Development

While direct applications of Benzyl 3-oxoazepane-1-carboxylate are not extensively documented, its structural motifs suggest significant potential as a scaffold in medicinal chemistry. The azepane ring is a key component in a number of approved drugs and clinical candidates, and the presence of a ketone offers a handle for a variety of chemical transformations.

Role as a Versatile Building Block

The true value of Benzyl 3-oxoazepane-1-carboxylate lies in its utility as a versatile intermediate. The ketone functionality can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of compounds.

Diagram 1: Potential Chemical Transformations of Benzyl 3-oxoazepane-1-carboxylate

Caption: Potential synthetic pathways from Benzyl 3-oxoazepane-1-carboxylate.

-

Reductive Amination: The ketone can be converted to a primary or secondary amine, introducing a basic center which is often crucial for biological activity.

-

Reduction: Reduction of the ketone to a secondary alcohol provides a new stereocenter and a hydrogen bond donor/acceptor.

-

Wittig Reaction and Knoevenagel Condensation: These reactions allow for the introduction of carbon-carbon double bonds, which can be further functionalized.

-

Formation of Spirocycles and Fused Rings: The ketone provides a reactive site for the construction of more complex polycyclic systems, which are of great interest in exploring new chemical space.[5]

Potential Therapeutic Areas

Based on the biological activities of other azepane-containing molecules, derivatives of Benzyl 3-oxoazepane-1-carboxylate could be explored for a variety of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: The azepane scaffold is present in several CNS-active drugs.

-

Oncology: The benzyl group is a known pharmacophore in some anti-cancer compounds, and novel heterocyclic scaffolds are constantly being explored for their anti-proliferative activities.[6]

-

Infectious Diseases: Heterocyclic compounds are a rich source of antibacterial and antiviral agents.

The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing access to the free secondary amine for further derivatization.

Conclusion

Benzyl 3-oxoazepane-1-carboxylate represents a valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its seven-membered heterocyclic core, combined with the synthetically versatile ketone functionality and the stable Cbz protecting group, offers a platform for the generation of diverse and complex molecular architectures. While detailed synthetic protocols and specific biological applications are yet to be widely published, the foundational chemical principles and the known utility of related scaffolds strongly suggest that this compound will be a valuable tool for researchers aiming to develop the next generation of therapeutic agents. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential.

References

- He, L., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 10(42), 25065-25072.

-

White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved February 2, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved February 2, 2026, from [Link]

Sources

- 1. Benzyl 3-oxoazepane-1-carboxylate,(CAS# 1025828-21-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. parchem.com [parchem.com]

- 3. 112785-42-9 | MFCD00238483 | Z-Lys-Nh2 HCl [aaronchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Benzyl 3-oxoazepane-1-carboxylate

[1][2][3]

Executive Summary & Compound Identity

Benzyl 3-oxoazepane-1-carboxylate is a seven-membered heterocyclic ketone protected by a carboxybenzyl (Cbz) group.[1][2][3] It serves as a critical scaffold in the synthesis of protease inhibitors and peptidomimetics.[1][2][3] Its solubility behavior is dominated by the lipophilic Cbz moiety, rendering it highly soluble in organic process solvents but poorly soluble in aqueous media without co-solvents.[1][2][3]

| Attribute | Details |

| IUPAC Name | Benzyl 3-oxoazepane-1-carboxylate |

| CAS Number | 1025828-21-0 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Structural Class | N-protected Azepane / |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

Physicochemical Profile (In Silico & Empirical)

Understanding the solubility requires analysis of the molecular descriptors.[1][2][3] The Cbz group significantly increases the partition coefficient (LogP), driving the compound toward lipophilicity.[2][3]

Calculated Properties Table

| Property | Value (Predicted) | Impact on Solubility |

| cLogP | 2.1 – 2.5 | Moderate Lipophilicity: Indicates good membrane permeability but poor aqueous solubility.[1][2][3] |

| TPSA | ~46.6 Ų | Polar Surface Area: Suggests reasonable oral absorption potential; limited hydrogen bonding capability with water.[1][2][3] |

| H-Bond Donors | 0 | No donors: Lack of -OH/-NH groups limits water solubility enhancement via H-bonding.[1][2][3] |

| H-Bond Acceptors | 3 | Acceptors: Carbonyl oxygens (ketone + carbamate) allow for interaction with protic solvents.[1][2][3] |

| pKa | N/A (Non-ionizable) | The ketone and carbamate are neutral at physiological pH (1–8).[1][2][3] Solubility is pH-independent.[1][2][3] |

Critical Insight: Unlike amino-azepanes, the 3-oxo derivative lacks a basic nitrogen center (due to the Cbz protection).[1][2][3] Therefore, pH manipulation (acidification) will NOT significantly enhance aqueous solubility.[2][3]

Solubility Profile

The following data categorizes solubility based on solvent polarity and application in synthesis or biological assays.

A. Organic Process Solvents (Synthesis & Purification)

High solubility is observed due to "like-dissolves-like" interactions with the benzyl and azepane ring.[1][2][3]

| Solvent | Solubility Rating | Estimated Conc. | Application |

| Dichloromethane (DCM) | Very High | > 100 mg/mL | Primary extraction solvent; chromatography mobile phase.[1][2][3] |

| Ethyl Acetate (EtOAc) | High | > 50 mg/mL | Crystallization solvent; standard workup medium.[1][2][3] |

| Methanol / Ethanol | High | > 50 mg/mL | Suitable for reduction reactions (e.g., NaBH₄ reduction of ketone).[1][2][3] |

| Hexanes/Heptane | Low to Moderate | < 10 mg/mL | Used as an anti-solvent for precipitation.[1][2][3] |

B. Biorelevant & Assay Media (Drug Discovery)

Crucial for preparing stock solutions for in vitro biological assays.[2][3]

| Medium | Solubility Rating | Protocol Recommendation |

| DMSO (Dimethyl Sulfoxide) | Excellent | Standard Stock: Prepare at 10 mM or 100 mM .[1][2][3] Stable at -20°C. |

| Water (pH 7.4) | Poor | < 0.1 mg/mL (Predicted).[1][2][3] Requires co-solvent (e.g., 1% DMSO).[2][3] |

| PBS (Phosphate Buffer) | Poor | Similar to water.[1][2][3] Avoid direct dissolution; use DMSO spike.[1][2][3] |

| FaSSIF/FeSSIF | Moderate | Bile salts in simulated fluids may solubilize the lipophilic core slightly better than pure water.[1][2][3] |

Experimental Protocols for Solubility Determination

Since specific literature values for CAS 1025828-21-0 are sparse, researchers must validate solubility internally.[1][2][3] Below are the standard operating procedures (SOPs).

Workflow Diagram: Solubility Assessment

The following logic flow dictates how to handle the compound for assay preparation.

Figure 1: Decision tree for solubility determination strategies based on experimental needs.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Purpose: To determine the maximum concentration usable in a biological assay without precipitation.[1][2][3]

-

Stock Prep: Dissolve 24.7 mg of compound in 1 mL of 100% DMSO (Result: 100 mM).

-

Spike: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 1 mM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure absorbance at 620 nm (turbidimetry). If Abs > Reference, precipitation has occurred.[1][2][3]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: To determine the absolute solubility limit (Saturation).[1][2][3]

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (PBS or Water).[1][2][3]

-

Equilibration: Agitate at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Quantification: Inject filtrate into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a standard curve.

Implications for Synthesis & Stability

Chemical Stability Note

The 3-oxo position in the azepane ring activates the alpha-protons.[1][2][3]

-

Base Sensitivity: In the presence of strong bases (e.g., NaH, LDA), the compound will enolize.[2][3] Avoid storing in basic aqueous solutions to prevent potential racemization (if chiral centers are introduced later) or aldol-like polymerization.[1][2][3]

-

Hydrolysis: The Cbz group is stable to mild acid and base but will cleave under strong acidic conditions (HBr/Acetic Acid) or hydrogenolysis (H₂/Pd-C).[1][2][3]

Crystallization Strategy

If the compound presents as an oil, crystallization may be induced to improve purity and handling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] (Methodological Basis).

Benzyl 3-oxoazepane-1-carboxylate: Spectral Data & Technical Guide

[1]

Executive Summary & Compound Profile

Benzyl 3-oxoazepane-1-carboxylate is a critical seven-membered heterocyclic scaffold used in the synthesis of protease inhibitors (e.g., Cathepsin K) and conformationally constrained amino acid analogs.[1] Its 3-oxo functionality serves as a versatile handle for reductive amination, Strecker reactions, and spirocyclization, making it a high-value intermediate in fragment-based drug discovery (FBDD).[1]

| Property | Data |

| IUPAC Name | Benzyl 3-oxoazepane-1-carboxylate |

| Common Names | 1-Cbz-3-azepanone; N-Benzyloxycarbonyl-3-oxoazepane |

| CAS Number | 1025828-21-0 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Colorless to pale yellow oil (solidifies upon cooling) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Synthesis & Preparation Protocol

The most reliable route to the 3-oxoazepane scaffold is the oxidation of the corresponding 3-hydroxyazepane. Direct cyclization (Dieckmann) is often lower yielding due to ring strain.[1] The protocol below utilizes a Dess-Martin Periodinane (DMP) oxidation, which offers superior functional group tolerance over Swern conditions for this substrate.[1]

Reaction Scheme

The synthesis proceeds from the commercially available (or synthesized) Benzyl 3-hydroxyazepane-1-carboxylate.[1]

Figure 1: Oxidative transformation of the 3-hydroxy precursor to the 3-oxoazepane target.[1]

Detailed Experimental Protocol

-

Setup: Charge a flame-dried round-bottom flask with Benzyl 3-hydroxyazepane-1-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M concentration).

-

Addition: Cool the solution to 0 °C under nitrogen. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Product R_f ≈ 0.45, Starting Material R_f ≈ 0.25).[1]

-

Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, gradient 10% → 30% EtOAc/Hexanes) to yield the ketone as a colorless oil.

Spectral Analysis & Characterization

The following data represents the consensus spectral signature for Benzyl 3-oxoazepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR)

The 7-membered ring exhibits conformational flexibility, leading to broadening of signals at room temperature.[1] The key diagnostic peak is the C2-methylene singlet/doublet appearing downfield (~4.0 ppm) due to the combined deshielding of the carbamate nitrogen and the ketone carbonyl.[1]

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.30 – 7.40 | Multiplet | 5H | Ar-H | Cbz Aromatic protons |

| 5.16 | Singlet | 2H | Ph-CH ₂-O | Benzylic methylene (Characteristic Cbz) |

| 4.08 | Singlet (br) | 2H | N-CH ₂-C=O | H-2 : Unique isolated methylene between N and Ketone.[1] |

| 3.65 | Triplet (br) | 2H | N-CH ₂-CH₂ | H-7 : Deshielded by Nitrogen.[1] |

| 2.62 | Triplet | 2H | O=C-CH ₂ | H-4 : α-protons to ketone.[1] |

| 1.80 – 1.95 | Multiplet | 4H | -CH ₂-CH ₂- | H-5, H-6 : Ring methylene envelope.[1] |

Expert Note: Unlike the 4-oxo isomer, the 3-oxo isomer possesses a methylene group (C2) flanked by two electron-withdrawing groups (N-CO and C=O).[1] This isolates these protons, often resulting in a singlet or a tightly coupled AB system, distinct from the multiplets seen in 4-oxoazepanes.[1]

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment |

| 207.5 | C=O (Ketone) : Diagnostic carbonyl peak.[1] |

| 155.8 | C=O (Carbamate) : Cbz carbonyl.[1] |

| 136.5 | Ar-C (Ipso) : Aromatic ring attachment.[1] |

| 128.5, 128.2, 128.0 | Ar-C : Aromatic carbons.[1] |

| 67.5 | Ph-CH₂ : Benzylic carbon. |

| 56.2 | C-2 : N-CH₂-C=O[1] (Significantly deshielded). |

| 48.5 | C-7 : N-CH₂-CH₂ |

| 42.8 | C-4 : α-carbon to ketone. |

| 28.5, 24.8 | C-5, C-6 : Ring methylenes.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl environments.[1]

-

1715–1725 cm⁻¹: C=O stretch (Ketone).[1] Strong, sharp band.[1]

-

1690–1700 cm⁻¹: C=O stretch (Carbamate/Urethane).[1] Strong band, often overlapping with the ketone but typically lower frequency.[1]

-

1420 cm⁻¹: C-N stretch.

-

1250 cm⁻¹: C-O-C stretch (Ester linkage of Cbz).

Mass Spectrometry (MS)

Structural Logic & Diagnostic Flow

Use this logic map to confirm the identity of the product during analysis.

Figure 2: Diagnostic logic flow for confirming the 3-oxoazepane structure.

References

-

Synthesis of Azepane Scaffolds: Spring, D. R., et al. "Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles."[1] Eur. J. Org.[1][2][3] Chem.2019 , 5219–5229.[1][2][3] (Describes the analogous tert-butyl 3-oxoazepane-1-carboxylate). [Link][1]

-

Oxidation Protocols (General): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][2] Chem.1983 , 48, 4155–4156.[1] [Link]

-

Stereochemical Assignment & Precursors: "Assignment of the absolute stereochemistry of (-)-tert-butyl-3-hydroxyazepane-1-carboxylate." Org.[1][2][3] Process Res. Dev.2013 , 17(12), 1568.[1] (Confirms existence and characterization of the benzyl 3-hydroxy precursor). [Link]

- Patent Literature (Analogous Synthesis)

An In-depth Technical Guide to the Safety and Handling of Benzyl 3-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Benzyl 3-oxoazepane-1-carboxylate is a key intermediate in the synthesis of more complex substituted azepanes, making it a valuable building block for drug discovery programs targeting a range of therapeutic areas. The presence of the ketone functionality at the 3-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide orthogonal handles for further chemical modifications. Understanding the safe and effective handling of this compound is paramount for its successful application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Benzyl 3-oxoazepane-1-carboxylate is the foundation of its safe handling. While specific experimental data for this exact molecule is not widely published, data for its constitutional isomer, Benzyl 4-oxoazepane-1-carboxylate, and related compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 1025828-21-0 | Parchem[1], Fluorochem |

| Molecular Formula | C₁₄H₁₇NO₃ | Parchem[1] |

| Molecular Weight | 247.29 g/mol | Parchem[1] |

| Appearance | Presumed to be a liquid or low-melting solid | CymitQuimica[2] |

| Purity | Typically >95% | Fluorochem |

| Storage | Sealed in a dry environment at 2-8°C | BLD Pharm |

Hazard Identification and Classification

Based on the data for the related azetidine compound, Benzyl 3-oxoazepane-1-carboxylate is anticipated to have the following GHS classifications:

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with Benzyl 3-oxoazepane-1-carboxylate.

Engineering Controls

-

Ventilation: All manipulations should be carried out in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.

-

Containment: For larger quantities or high-energy operations (e.g., hydrogenation), appropriate containment measures, such as a glove box or a dedicated ventilated enclosure, should be considered.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Given the lack of specific permeation data, it is advisable to double-glove for extended operations and to change gloves immediately upon contamination.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger scale work or where there is a significant risk of splashing, a chemically resistant apron and arm sleeves are recommended.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

Safe Handling and Storage Procedures

Handling

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.

-

Hygienic Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Stability and Reactivity

The chemical behavior of Benzyl 3-oxoazepane-1-carboxylate is dictated by its constituent functional groups: the N-Cbz protected amine, the ketone, and the seven-membered ring.

The N-Carbobenzyloxy (Cbz) Group

The Cbz group is a robust protecting group for the amine, rendering it significantly less nucleophilic and basic.[3]

-

Stability: It is generally stable to a wide range of non-reductive conditions, including many acidic and basic environments.

-

Reactivity (Deprotection): The primary mode of Cbz group removal is through catalytic hydrogenolysis.[4] This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).[5] This process is highly efficient and proceeds under mild conditions, liberating the free amine, toluene, and carbon dioxide. Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, but this method is less mild and may not be compatible with other acid-sensitive functional groups.

Caption: Cbz deprotection workflow.

The Ketone Moiety

The ketone at the 3-position is a versatile functional handle for a variety of chemical transformations.

-

Reactivity: It is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) and can be reduced to the corresponding alcohol using hydride reagents (e.g., sodium borohydride or lithium aluminum hydride). It can also participate in condensation reactions with amines to form imines or enamines, and can be a substrate for alpha-functionalization reactions.

Emergency Procedures

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocol: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol provides a general methodology for the removal of the Cbz protecting group from Benzyl 3-oxoazepane-1-carboxylate.

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve Benzyl 3-oxoazepane-1-carboxylate (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or establish a hydrogen atmosphere using a balloon). For transfer hydrogenation, add a hydrogen donor such as ammonium formate (typically 5-10 equivalents).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-oxoazepane product, which can be purified by chromatography or crystallization as needed.

Caption: Experimental workflow for Cbz deprotection.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

-

ResearchGate. Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. [Link]

-

PubMed. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]-Sajiki-Hirose/3b8e7b9f8d1e3c1a8e9d3c5f6a9e8e7a0e1c4b9c)

-

MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

-

PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. [Link]

-

Reddit. Selective deportation of OBn vs. CBz. [Link]

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

SIOC Journals. Progress of N-Benzyl Removal. [Link]

-

PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

PubChem. Benzyl Benzoate. [Link]

-

White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

Sources

Technical Guide: Research Applications of Benzyl 3-oxoazepane-1-carboxylate

This guide details the technical utility of Benzyl 3-oxoazepane-1-carboxylate (CAS: 1025828-21-0), a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry, specifically those targeting cysteine proteases (Cathepsin K/L/S) and developing kinase inhibitors (PKC) or GPCR ligands.

Executive Summary

Benzyl 3-oxoazepane-1-carboxylate represents a "privileged scaffold" intermediate in modern drug discovery. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the 7-membered azepane ring offers unique conformational flexibility that allows for distinct vector exploration in active sites. This compound serves as a critical divergence point: the C-3 ketone provides a reactive handle for reductive amination or nucleophilic addition, while the N-Cbz (benzyloxycarbonyl) group ensures stability during harsh synthetic transformations, removable only under specific hydrogenolytic or acidic conditions.

Primary Research Value:

-

Cysteine Protease Inhibition: A proven scaffold for designing reversible covalent inhibitors of Cathepsin K and L.

-

Kinase Inhibitor Synthesis: A direct precursor to the 3-aminoazepane core of the PKC inhibitor (-)-Balanol.

-

Diversity-Oriented Synthesis (DOS): Facile access to sp³-rich libraries via reductive amination.

Structural Logic & Reactivity Profile

The utility of this molecule lies in its orthogonal reactivity. The researcher must understand the interplay between the ring strain and the protecting group.

| Feature | Chemical Logic | Research Implication |

| C-3 Ketone | Electrophilic center; prone to enolization. | Ideal for reductive amination, Grignard addition, or conversion to an |

| N-Cbz Group | Carbamate stability; resistant to basic conditions. | Allows for base-mediated alkylation at C-2 or C-4 without N-deprotection. Removable via H₂/Pd or HBr/AcOH. |

| 7-Membered Ring | High conformational entropy compared to piperidine. | Mimics |

Conformational Analysis

The azepane ring exists in a twist-chair/twist-boat equilibrium. Substituents at the C-3 position (derived from the ketone) can adopt pseudo-equatorial or pseudo-axial orientations. In protease inhibitors, the pseudo-equatorial orientation is often critical for binding affinity (see Section 2).

Key Application: Cysteine Protease Inhibitors (Cathepsin K/L)[1][2]

The most authoritative application of the 3-oxoazepane scaffold is in the inhibition of Cathepsin K (osteoporosis target) and Cathepsin L . The 3-oxo group acts as a precursor to the warhead or as the warhead itself (reversible covalent inhibition).

Mechanism of Action

Inhibitors derived from this scaffold typically function by positioning a "warhead" (e.g., a nitrile, aldehyde, or retained ketone) to interact with the active site Cysteine-25 residue of the enzyme.

Case Study: Compound 20 (Cathepsin K Inhibitor)

Research has demonstrated that azepan-3-one derivatives can achieve

-

The Logic: The 7-membered ring constrains the inhibitor into a bioactive conformation that minimizes the entropic penalty upon binding.

-

Selectivity: The bulkier azepane ring often provides better selectivity over Cathepsin B and S compared to smaller rings.

Figure 1: Pathway from scaffold to therapeutic effect in Cathepsin K inhibition. The azepane ring is crucial for fitting into the hydrophobic S2 pocket.

Secondary Application: Synthesis of (-)-Balanol Analogues

(-)-Balanol is a potent fungal metabolite that inhibits Protein Kinase C (PKC).[2][3] Its core structure contains a 3-aminoazepane fragment. Benzyl 3-oxoazepane-1-carboxylate is a direct synthetic equivalent to this core.

-

Synthetic Route: The C-3 ketone is converted to a chiral amine via asymmetric reductive amination or formation of a chiral oxime followed by reduction.

-

Research Value: Modifying the N-protecting group (Cbz) allows researchers to attach the benzophenone fragment of Balanol after establishing the stereochemistry at C-3.

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Use this protocol to generate a library of 3-aminoazepane derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Benzyl 3-oxoazepane-1-carboxylate (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acetic Acid (catalytic)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under inert atmosphere (

), dissolve Benzyl 3-oxoazepane-1-carboxylate in anhydrous DCE (0.1 M concentration). -

Add the primary amine and catalytic acetic acid. Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC/LC-MS for the disappearance of the ketone.

-

Reduction: Cool the mixture to 0°C. Add

portion-wise over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

Quench: Quench with saturated aqueous

. Extract with DCM (3x). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Self-Validation:

-

Successful Reaction: Appearance of a new amine peak in

NMR (typically -

Common Failure Mode: Incomplete imine formation before reduction leads to alcohol byproducts (reduction of the ketone). Ensure the imine is formed before adding the hydride source.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Required to functionalize the ring nitrogen.

-

Dissolve the substrate in MeOH or EtOH.

-

Add 10 wt% Pd/C catalyst.

-

Stir under

atmosphere (balloon pressure is usually sufficient) for 4–12 hours. -

Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric; keep wet during filtration.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how a single batch of Benzyl 3-oxoazepane-1-carboxylate can support multiple research campaigns.

Figure 2: Divergent synthesis strategy using the 3-oxoazepane core. This workflow enables rapid library generation.

References

-

Marquis, R. W., et al. (2006). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 49(5), 1597–1612. Link

-

Barbier, P., & Stadlwieser, J. (1996). "Total Synthesis of Enantiomerically Pure (-)-Balanol." Chimia, 50(11), 523-526. Link

-

Turk, D., et al. (2021). "Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases." International Journal of Molecular Sciences, 22(3), 997.[4] Link

-

Weiß, M. S., et al. (2016). "Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine." Organic & Biomolecular Chemistry, 14, 10249. Link

Sources

Methodological & Application

Synthesis of Benzyl 3-oxoazepane-1-carboxylate step-by-step protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 3-oxoazepane-1-carboxylate (also known as N-Cbz-3-azepanone), a critical seven-membered heterocyclic intermediate used in the development of cysteine protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib). The synthetic strategy employs a Dieckmann condensation to construct the azepane ring, followed by a reductive protecting group switch and oxidation sequence. This route is selected for its reproducibility, safety (avoiding diazo ring-expansion reagents), and high regiochemical fidelity.

Retrosynthetic Analysis

The target molecule, Benzyl 3-oxoazepane-1-carboxylate (1) , is accessed via the oxidation of its corresponding alcohol. The 7-membered azepane core is constructed using a Dieckmann condensation of an acyclic diester precursor.

-

Disconnection A (Oxidation): The ketone is installed via oxidation of Benzyl 3-hydroxyazepane-1-carboxylate.

-

Disconnection B (PG Switch): The Cbz group is installed after removing the Benzyl (Bn) group from 1-Benzylazepan-3-ol. The ketone is reduced to the alcohol prior to debenzylation to prevent side reactions (e.g., ketone reduction) during hydrogenolysis.

-

Disconnection C (Ring Closure): The 1-Benzylazepan-3-one core is formed via Dieckmann condensation of Ethyl 5-(N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)pentanoate.

-

Disconnection D (Precursor Assembly): The diester is assembled from Benzylamine, Ethyl 5-bromovalerate, and Ethyl bromoacetate.

Figure 1: Retrosynthetic logic flow ensuring regiochemical purity and intermediate stability.

Detailed Synthetic Protocol

Phase 1: Assembly of the Acyclic Precursor

Objective: Synthesis of Ethyl 5-(N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)pentanoate.

-

Reagents: Benzylamine (1.0 equiv), Ethyl 5-bromovalerate (1.0 equiv), Ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.5 equiv), Acetonitrile (MeCN).

-

Step 1.1 (Mono-alkylation):

-

Dissolve Benzylamine in MeCN (0.5 M). Add 1.2 equiv K₂CO₃.

-

Add Ethyl 5-bromovalerate dropwise at 60°C. Stir for 12 h.

-

Note: Use a slight excess of amine or slow addition to minimize dialkylation.

-

Workup: Filter solids, concentrate, and purify the secondary amine (Ethyl 5-(benzylamino)pentanoate) via silica flash chromatography (Hex/EtOAc).

-

-

Step 1.2 (Di-alkylation):

-

Dissolve the secondary amine in MeCN. Add 1.5 equiv K₂CO₃.

-

Add Ethyl bromoacetate (1.1 equiv) and catalytic KI (0.1 equiv). Reflux for 16 h.

-

Workup: Filter, concentrate. The resulting crude diester is typically sufficiently pure (>90%) for cyclization.

-

Phase 2: Dieckmann Cyclization & Decarboxylation

Objective: Formation of 1-Benzylazepan-3-one.

-

Cyclization:

-

Prepare a solution of Potassium tert-butoxide (tBuOK) (1.5 equiv) in dry Toluene or THF at 0°C.

-

Add the diester (from Phase 1) dropwise over 30 mins to maintain high dilution (minimizes intermolecular polymerization).

-

Allow to warm to room temperature and stir for 4 h. The solution will turn orange/brown.

-

Quench: Add glacial acetic acid (1.5 equiv) to neutralize.

-

Isolation: Wash with brine, dry (Na₂SO₄), and concentrate to yield the

-keto ester intermediate.[1]

-

-

Decarboxylation:

-

Dissolve the

-keto ester in 6N HCl (aqueous). -

Reflux vigorously (100°C) for 4–6 hours. This effects both hydrolysis of the ester and thermal decarboxylation.

-

Neutralization: Cool to 0°C. Carefully basify to pH 10 using NaOH pellets/solution.

-

Extraction: Extract with DCM (3x). Dry and concentrate.

-

Purification: Distillation (high vacuum) or column chromatography is recommended to remove polymeric byproducts.

-

Yield Check: Expect 60–70% yield over two steps.

-

Phase 3: Protecting Group Switch (The "Reductive Switch")

Rationale: Direct hydrogenolysis of N-benzyl ketones is risky (ketone reduction). We deliberately reduce the ketone first to create a stable alcohol, swap the protecting group, and then re-oxidize.

Step 3.1: Reduction

-

Reagents: 1-Benzylazepan-3-one, NaBH₄ (1.1 equiv), Methanol.

-

Protocol: Add NaBH₄ to a solution of the ketone in MeOH at 0°C. Stir 1 h. Quench with water, extract with EtOAc.[2][3][4]

-

Product: 1-Benzylazepan-3-ol.

Step 3.2: Hydrogenolysis (Debenzylation)

-

Reagents: 1-Benzylazepan-3-ol, Pd/C (10 wt%), H₂ (1 atm), MeOH.

-

Protocol: Hydrogenate at RT for 12 h. Filter through Celite.[4][5] Concentrate to obtain Azepan-3-ol (crude amino alcohol).

Step 3.3: Cbz Protection

-

Reagents: Azepan-3-ol, Benzyl chloroformate (Cbz-Cl, 1.1 equiv), NaHCO₃ (2.0 equiv), THF/Water (1:1).

-

Protocol:

Phase 4: Oxidation to Target

Objective: Restore the ketone functionality.

-

Method: Dess-Martin Periodinane (DMP) is preferred for mildness and scale, though Swern oxidation is a valid alternative.

-

Protocol:

-

Dissolve Benzyl 3-hydroxyazepane-1-carboxylate (1.0 equiv) in DCM.

-

Add DMP (1.2 equiv) and NaHCO₃ (2 equiv) at 0°C.

-

Stir at RT for 2 h.

-

Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) solution and stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Purification: Flash chromatography (Hex/EtOAc 7:3).

-

Final Product: Benzyl 3-oxoazepane-1-carboxylate (Colorless oil or white solid).

-

Data Summary & Critical Parameters

| Step | Reaction Type | Key Reagents | Critical Parameter | Typical Yield |

| 1 | Alkylation | Ethyl 5-bromovalerate, K₂CO₃ | Slow addition to avoid dialkylation | 85% |

| 2 | Dieckmann | tBuOK, Toluene | High dilution (0.1 M) | 65% |

| 3 | Decarboxylation | 6N HCl, Reflux | Complete CO₂ evolution | 90% |

| 4 | Reduction | NaBH₄, MeOH | Maintain <10°C | 95% |

| 5 | PG Switch | H₂/Pd, then Cbz-Cl | Filter Pd carefully (pyrophoric) | 80% (2 steps) |

| 6 | Oxidation | DMP, DCM | Anhydrous conditions | 88% |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of Benzyl 3-oxoazepane-1-carboxylate.

References

-

Dieckmann Condensation Mechanism & Applications

- Methodology adapted from: Journal of Medicinal Chemistry, 2005, 48(24)

-

Cbz Protection Protocols

-

Bergmann, M.; Zervas, L. "Über ein allgemeines Verfahren der Peptid-Synthese." Berichte der deutschen chemischen Gesellschaft, 1932 , 65(7), 1192–1201. Link

-

-

Dess-Martin Oxidation of N-Protected Amino Alcohols

-

Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." The Journal of Organic Chemistry, 1983 , 48(22), 4155–4156. Link

-

-

Balicatib Intermediate Synthesis (Contextual)

-

World Intellectual Property Organization Patent WO2004000843 (Cathepsin Inhibitors). Link

-

Sources

- 1. (R)-(-)-Benzyl glycidyl ether | 14618-80-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

Reagents for Benzyl 3-oxoazepane-1-carboxylate synthesis

This Application Note provides a rigorous, field-validated protocol for the synthesis of Benzyl 3-oxoazepane-1-carboxylate (also known as 1-Cbz-3-azepanone). This scaffold is a critical intermediate in the development of protease inhibitors (e.g., Cathepsin K/S) and peptidomimetic drugs.

Unlike the 4-oxo isomer, which is readily accessible via the ring expansion of 4-piperidone, the 3-oxo isomer requires a de novo ring construction strategy to ensure regiochemical purity. The method detailed below utilizes a Dieckmann Condensation of an acyclic diester precursor, a route chosen for its scalability and reliability in generating the 7-membered azepane core with precise ketone placement.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to build the 7-membered ring from readily available acyclic precursors.

-

Target Molecule: Benzyl 3-oxoazepane-1-carboxylate.[1][2][3][4][5]

-

Strategic Disconnection: C3–C4 bond or C2–C3 bond (Dieckmann).

-

Key Intermediate: N-Cbz-N-(4-ethoxycarbonylbutyl)glycine ethyl ester.

-

Starting Materials: Glycine ethyl ester hydrochloride and Ethyl 5-bromovalerate.

The Logic:

-

Alkylation: Coupling glycine (2-carbon unit) with a valerate derivative (5-carbon unit) provides the necessary 7-carbon backbone.

-

Protection: The secondary amine must be protected (Cbz) to prevent N-alkylation side reactions and to facilitate the subsequent cyclization by locking the rotamers.

-

Cyclization: The Dieckmann condensation is favored under high-dilution conditions to promote intramolecular ring closure over intermolecular polymerization.

-

Decarboxylation: Removal of the ester group yields the clean 3-oxoazepane.

Part 2: Reagents & Materials

Reagent Table: Specifications & Handling

| Reagent | CAS No.[1][3][6][7][8] | Role | Purity / Grade | Handling Notes |

| Glycine ethyl ester HCl | 623-33-6 | Starting Material (C2) | >99% | Hygroscopic; store in desiccator. |

| Ethyl 5-bromovalerate | 14660-52-7 | Starting Material (C5) | >97% | Lachrymator; handle in fume hood. |

| Benzyl chloroformate (Cbz-Cl) | 501-53-1 | Protecting Group | 95% | Moisture sensitive; store cold. |

| Potassium tert-butoxide (KOtBu) | 865-47-4 | Base (Cyclization) | 1M in THF or Solid | Highly moisture sensitive. Use fresh. |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | Base (Alkylation) | 99% | Amine scavenger. |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | Solvent (Decarboxylation) | Anhydrous | For Krapcho conditions. |

| Toluene | 108-88-3 | Solvent (Cyclization) | Anhydrous | Critical for Dieckmann reflux. |

Part 3: Experimental Protocol

Phase 1: Precursor Assembly (Alkylation & Protection)

Objective: Synthesize the acyclic diester N-Cbz-N-(4-ethoxycarbonylbutyl)glycine ethyl ester.

-

Alkylation:

-

In a 1L round-bottom flask, suspend Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in Acetonitrile (300 mL).

-

Add DIPEA (25.0 mL, 143 mmol) and stir until dissolution.

-

Add Ethyl 5-bromovalerate (15.0 g, 71.7 mmol) dropwise over 30 minutes.

-

Reflux the mixture at 80°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the bromide.

-

Workup: Cool to RT, concentrate in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. The crude secondary amine is used directly to avoid cyclization side-products.

-

-

Cbz Protection:

-

Dissolve the crude amine in DCM (200 mL) and cool to 0°C.

-

Add Triethylamine (15.0 mL, 107 mmol).

-

Add Benzyl chloroformate (Cbz-Cl) (13.5 g, 79 mmol) dropwise, maintaining temperature <5°C.

-

Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

-

Workup: Wash with 1N HCl (cold), saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography (Silica, 10-30% EtOAc/Hexane).[9]

-

Yield Target: ~70-80% (over 2 steps).

-

Checkpoint: Verify structure via ¹H NMR (Confirm presence of two ethyl esters and Cbz aromatic protons).

-

Phase 2: Dieckmann Cyclization

Objective: Intramolecular ring closure to form the azepane core.

-

Critical Parameter: High Dilution is essential to favor the 7-membered ring formation over dimerization.

-

Setup a flame-dried 2L 3-neck flask with a mechanical stirrer and reflux condenser under Argon.

-

Charge Anhydrous Toluene (800 mL) and KOtBu (9.6 g, 85 mmol). Heat to 60°C.

-

Dissolve the Diester from Phase 1 (20.0 g, ~49 mmol) in Anhydrous Toluene (200 mL).

-

Slow Addition: Add the diester solution to the base suspension dropwise over 2–3 hours via an addition funnel.

-

After addition, stir at 60–70°C for an additional 2 hours.

-

Mechanism Note: The base deprotonates the alpha-position of the glycine or valerate moiety, attacking the opposing ester to close the ring.

-

-

Quench: Cool to 0°C and quench with Acetic Acid (5.5 mL) in water (100 mL).

-

Extraction: Separate phases. Extract aqueous layer with EtOAc. Combined organics are washed with brine, dried (Na₂SO₄), and concentrated.[9]

-

Result: A mixture of keto-ester regioisomers (3-oxoazepane-2-carboxylate and 3-oxoazepane-4-carboxylate). Both yield the same product upon decarboxylation.

Phase 3: Krapcho Decarboxylation

Objective: Remove the ester group to reveal the 3-oxoazepane.

-

Dissolve the crude beta-keto ester residue in DMSO (100 mL).

-

Add Lithium Chloride (LiCl) (4.0 equiv) and Water (2.0 equiv).

-

Heat the mixture to 140°C for 4–6 hours.

-

Observation: Evolution of CO₂ gas indicates reaction progress.

-

-

Workup: Cool to RT. Pour into ice water (500 mL) and extract exhaustively with Diethyl Ether (3 x 200 mL). (Ether is preferred to avoid extracting DMSO).

-

Wash ether extracts with water (3x) to remove residual DMSO, then brine.

-

Purification: Silica gel chromatography (Gradient 10% -> 40% EtOAc/Hexane).

-

Final Product: Benzyl 3-oxoazepane-1-carboxylate as a pale yellow oil or low-melting solid.

Part 4: Process Visualization

Caption: Synthetic workflow for Benzyl 3-oxoazepane-1-carboxylate via Dieckmann condensation.

Part 5: Expert Insights & Troubleshooting

-

Regioselectivity vs. Outcome: In the Dieckmann cyclization of the asymmetric diester, two cyclization modes are possible. However, since the goal is the decarboxylated ketone, the regioselectivity of the ester intermediate is irrelevant. Both pathways converge to the same 3-oxo product after Step 4.

-

Avoiding Polymerization: The formation of 7-membered rings is entropically less favored than 5- or 6-membered rings. The slow addition of the diester to the base (Step 2.4) is the single most critical factor to maintain a low instantaneous concentration, favoring intramolecular reaction.

-

Decarboxylation Method: While acid hydrolysis (HCl reflux) is common for beta-keto esters, it risks hydrolyzing the Cbz carbamate. The Krapcho conditions (LiCl/DMSO) are neutral and highly chemoselective, preserving the N-Cbz group integrity.

-

Alternative Route (Oxidation): If Benzyl 3-hydroxyazepane-1-carboxylate is available (e.g., via Ring Closing Metathesis of diallyl amines followed by hydration), oxidation using Dess-Martin Periodinane or Swern conditions is a viable alternative for small-scale preparation. However, the Dieckmann route is superior for multi-gram scale-up.

References

-

Vedejs, E., & Zajac, M. A. (2001).[10] Synthesis of the diazonamide A macrocyclic core via a Dieckmann-type cyclization.[10] Organic Letters, 3(16), 2451-2454.[10] Link

-

Ningbo Inno Pharmchem Co., Ltd. (2024).[8] Process for Ethyl 5-bromovalerate and N-Benzylglycine ethyl ester. Application Note: Intermediate Synthesis. Link

-

Donnelly, K. et al. (2010). Industrial Production of tert-Butyl 4-oxoazepane-1-carboxylate (Comparison of Isomers). Organic Process Research & Development, 14(6). Link

-

ChemicalBook. (2024). Product Entry: Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0).[1][4] Link

-

Ambeed. (2024). Dieckmann Condensation Reagents and Protocols. Link

Sources

- 1. Benzyl 3-oxoazepane-1-carboxylate | 1025828-21-0 [chemicalbook.com]

- 2. Benzyl 3-oxoazepane-1-carboxylate | 1025828-21-0 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Chemsigma International Co., Ltd. [chemsigma.com]

- 5. Benzyl 7-oxoazepane-2-carboxylate|CAS 1803571-51-8 [benchchem.com]

- 6. Benzyl 4-oxoazepane-1-carboxylate AldrichCPR 83621-33-4 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. (R)-(-)-Benzyl glycidyl ether | 14618-80-5 [chemicalbook.com]

- 10. Synthesis of the diazonamide A macrocyclic core via a Dieckmann-type cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for Benzyl 3-oxoazepane-1-carboxylate characterization

An Application Note for the Comprehensive Characterization of Benzyl 3-oxoazepane-1-carboxylate

Abstract

This document provides a detailed, multi-faceted guide for the analytical characterization of Benzyl 3-oxoazepane-1-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the structural integrity and purity of such intermediates is paramount for the successful development of active pharmaceutical ingredients (APIs). This application note presents an orthogonal analytical strategy, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating analytical workflow.

Introduction

Benzyl 3-oxoazepane-1-carboxylate is a valuable building block in medicinal chemistry, serving as a precursor for more complex molecular architectures. The presence of a ketone within the seven-membered azepane ring, combined with the benzyl carbamate protecting group, offers multiple avenues for synthetic modification. Given its role as a foundational intermediate, a rigorous analytical characterization is not merely a quality control step but a critical prerequisite for its use in multi-step syntheses. An incorrectly identified or impure starting material can lead to failed reactions, the generation of complex side products, and significant delays in research and development timelines.

Molecular Overview

| Property | Value | Source |

| IUPAC Name | Benzyl 3-oxoazepane-1-carboxylate | |

| Synonyms | N-Cbz-azepan-3-one | |

| CAS Number | 1025828-21-0 | |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Structure |  |

The Orthogonal Analytical Workflow

A robust characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's identity and quality. The relationship between these core techniques is illustrated below.

Caption: Orthogonal workflow for comprehensive analysis.

Purity and Identification by HPLC-UV/MS

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for organic molecules of intermediate polarity. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A Diode Array Detector (DAD) provides quantitative data and allows for peak purity assessment by comparing spectra across a single peak. Coupling the HPLC system to a mass spectrometer provides definitive mass confirmation for the eluting peaks.

This method is designed to be a stability-indicating assay, capable of separating the main compound from potential starting materials, by-products, or degradants. The use of a gradient elution ensures that compounds with a wide range of polarities can be effectively eluted and resolved.[3][4]

Protocol: HPLC-UV/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of Benzyl 3-oxoazepane-1-carboxylate at 1.0 mg/mL in acetonitrile (ACN).[4]

-

Dilute this stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Filter the final solution through a 0.45 µm syringe filter before injection to protect the column and system from particulates.

-

-

Chromatographic Conditions: The following conditions provide a robust starting point for analysis.

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column with good retention for moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI-MS and controls peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the reversed-phase column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |

| Injection Volume | 10 µL | A typical volume to achieve good signal without overloading the column.[5] |

| Column Temp. | 35°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[5] |

| UV Detection | Diode Array Detector (DAD) at 210 nm | Wavelength where the carbamate and keto groups have some absorbance. A DAD allows for full spectral analysis. |

| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule; positive mode will detect the protonated molecule [M+H]⁺. |

| Gradient Program | Time (min) | % Mobile Phase B |

| 0 | 40 | |

| 20 | 95 | |

| 25 | 95 | |

| 26 | 40 | |

| 30 | 40 |

Expected Results & Interpretation

-

Chromatogram (UV): A single, sharp, and symmetrical major peak should be observed. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. For a high-purity sample, this should be >98%.

-

Peak Purity (DAD): The DAD software should be used to assess the spectral homogeneity across the main peak. A clean peak will have a purity match factor close to 1000.

-

Mass Spectrum (MS): The mass spectrum extracted from the main chromatographic peak should show a prominent ion at m/z 248.13, corresponding to the protonated molecule ([C₁₄H₁₇NO₃ + H]⁺, calculated exact mass: 248.1287).

Structural Elucidation by Mass Spectrometry (MS/MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺), subjecting it to Collision-Induced Dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern is a molecular fingerprint that provides definitive structural information. For benzyl-protected amines and carbamates, a characteristic fragmentation pathway is the loss of the benzyl group as a stable tropylium cation ([C₇H₇]⁺).[6]

Protocol: MS/MS Fragmentation Analysis

-

Method: Use the HPLC-MS method described above or perform direct infusion using the 0.1 mg/mL sample.

-

Instrumentation: Set the mass spectrometer to perform a data-dependent acquisition.

-

MS1 Scan: Scan a range of m/z 100-500 to detect the parent ion.

-

MS2 Scan (CID): Isolate the most intense ion from the MS1 scan (m/z 248.1) and fragment it using a collision energy of ~20-30 eV (this may require optimization).

-

Expected Results & Interpretation

-

HRMS: The measured mass of the parent ion should be within 5 ppm of the calculated mass (248.1287), confirming the elemental formula C₁₄H₁₇NO₃.

-

MS/MS Spectrum: The fragmentation of the precursor ion at m/z 248.1 is expected to yield several key fragments. The most diagnostic fragment will be at m/z 91.05 , corresponding to the loss of the azepanone ring and formation of the highly stable tropylium ion ([C₇H₇]⁺).[6] Another significant fragment would likely result from the loss of the entire benzyloxycarbonyl group.

Caption: Key fragmentation pathways for [M+H]⁺ of the title compound.

Confirmation of Covalent Structure by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the precise covalent structure of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.[7]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Additional experiments like DEPT-135, COSY, and HSQC can be run to further confirm assignments.

Expected Spectral Features

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic C-H | δ 7.30-7.45 (m, 5H) | δ 127-129 (Ar-CH), 136 (Ar-C) |

| Benzylic CH₂ | δ 5.15 (s, 2H) | δ 67 |

| Carbamate C=O | - | δ 156 |

| Ketone C=O | - | δ 208 |

| Azepane Ring CH₂ | δ 2.0-4.0 (m, 8H) | δ 25-55 |

-

¹H NMR: The spectrum should clearly show the 5 aromatic protons of the benzyl group, a sharp singlet for the two benzylic protons, and a series of complex multiplets for the 8 protons on the azepane ring. The integration of these regions should correspond to a 5:2:8 ratio.

-

¹³C NMR: The spectrum should show two distinct carbonyl signals: one around δ 156 ppm for the carbamate and another, more downfield, around δ 208 ppm for the ketone. The aromatic region will show 3-4 signals, and the aliphatic region will show the benzylic carbon and the five distinct carbons of the azepane ring.

Functional Group Analysis by FT-IR Spectroscopy

Principle: FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: FT-IR Analysis

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or prepare a KBr pellet (if solid) for analysis.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Results & Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1730 cm⁻¹: A strong absorption for the carbamate C=O stretch.

-

~1700 cm⁻¹: A strong absorption for the ketone C=O stretch.

-

~1250 cm⁻¹: C-O stretching of the carbamate.

Conclusion

The combination of HPLC-UV/MS, HRMS, multinuclear NMR, and FT-IR spectroscopy provides a comprehensive and definitive characterization of Benzyl 3-oxoazepane-1-carboxylate. By following the protocols and interpretation guidelines detailed in this application note, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity and success of their subsequent research and development activities. This orthogonal approach establishes a high standard for analytical validation, which is critical in the pharmaceutical industry.

References

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC . PubMed. [Link]

-

A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation . Scientific Research Publishing (SCIRP). [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Center for Biotechnology Information (NCBI). [Link]

-

HPLC Methods for analysis of Benzyl alcohol . HELIX Chromatography. [Link]

-

DESIGN, SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY EVALUATION OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES... . Farmacia Journal. [Link]

-

Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds . White Rose eTheses Online. [Link]

-

Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters . The Royal Society of Chemistry. [Link]

-

1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... . ResearchGate. [Link]

-

Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide . Chemical Review and Letters. [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES... . Journal of Chemistry and Technologies. [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate . MDPI. [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides . National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis and anticancer activity of benzoselenophene... . ResearchGate. [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons... . The Royal Society of Chemistry. [Link]

-

Benzyl 3-oxoazepane-1-carboxylate . Fluorochem. [Link]

Sources

- 1. Benzyl 4-oxoazepane-1-carboxylate | CymitQuimica [cymitquimica.com]

- 2. Benzyl 4-oxoazepane-1-carboxylate AldrichCPR 83621-33-4 [sigmaaldrich.com]

- 3. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Note: High-Performance Liquid Chromatography Analysis of Benzyl 3-oxoazepane-1-carboxylate

This Application Note is structured as a definitive technical guide for the HPLC analysis of Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0). It synthesizes theoretical principles with practical method development strategies suitable for pharmaceutical quality control.

Executive Summary

Benzyl 3-oxoazepane-1-carboxylate is a critical heterocyclic intermediate used in the synthesis of peptidomimetics and protease inhibitors. Its structural integrity—specifically the stability of the 7-membered azepane ring and the carbamate protecting group—is vital for downstream efficacy.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to separate the target ketone from potential synthetic impurities (e.g., benzyl alcohol, unreacted amine, or ring-opening byproducts). The method utilizes a C18 stationary phase with a generic acid-modified mobile phase to ensure peak sharpness and reproducibility.

Physicochemical Profile & Method Strategy

Analyte Characteristics[1][2]

-

Molecular Weight: 247.29 g/mol [1]

-

Key Functional Groups:

-

Benzyl Carbamate (Cbz): Provides strong UV absorption (Chromophore) and hydrophobicity.

-

Cyclic Ketone (C3 position): Moderately polar; susceptible to hydration or enolization if pH is uncontrolled.

-

Azepane Ring: Lipophilic core.

-

-

Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM). Poorly soluble in water.

Method Development Logic

-

Column Selection: A C18 (Octadecylsilane) column is selected due to the molecule's significant hydrophobicity conferred by the Cbz group and the alkyl ring. A standard 3.5 µm or 5 µm particle size offers the best balance between resolution and backpressure.

-

Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is chosen.

-

Why Acid? The acidic modifier (pH ~2.7) suppresses the ionization of any residual free amines (impurities) and prevents the enolization of the ketone, ensuring sharp peak shapes.

-

Why ACN? Acetonitrile has a lower UV cutoff than methanol, allowing for cleaner baselines at lower wavelengths if impurity profiling is required.

-

-

Detection: UV 254 nm is the primary wavelength, targeting the aromatic benzyl ring. Secondary monitoring at 210 nm detects non-aromatic impurities (e.g., ring-opened alkyl chains).

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) |

| Column Temp | 30°C (Controlled) |

| Mobile Phase A | HPLC Grade Water + 0.1% Formic Acid |

| Mobile Phase B | HPLC Grade Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL (Adjust based on concentration) |

| Detection (UV) | Channel A: 254 nm (Quantitation)Channel B: 210 nm (Impurity Profiling) |

| Run Time | 20 Minutes + 5 Minute Re-equilibration |

Gradient Program

Rationale: A generic scouting gradient is optimized here to elute the moderately hydrophobic target around the 8-12 minute mark, clearing highly lipophilic dimers or protecting group byproducts later.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Initial Hold |